Cas no 3484-18-2 (2-Ethyl-1H-indole)

2-Ethyl-1H-indole is a heterocyclic organic compound featuring an indole core substituted with an ethyl group at the 2-position. This structural modification enhances its utility in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fragrances. Its indole scaffold is widely recognized for its role in biologically active molecules, making 2-ethyl-1H-indole a valuable intermediate in medicinal chemistry. The compound exhibits favorable reactivity in electrophilic substitution and coupling reactions, enabling precise functionalization. Its stability and compatibility with various reaction conditions further contribute to its versatility in organic synthesis. Available in high purity, it is suitable for research and industrial applications requiring consistent performance.
2-Ethyl-1H-indole structure
2-Ethyl-1H-indole structure
Product Name:2-Ethyl-1H-indole
CAS No:3484-18-2
MF:C10H11N
MW:145.201042413712
MDL:MFCD00049343
CID:44212
PubChem ID:3801618
Update Time:2025-06-15

2-Ethyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-1H-indole
    • 2-ETHYLINDOLE
    • 1H-Indole,2-ethyl
    • 2-Aethyl-indol
    • 2-ethyl-indole
    • Indole,2-ethyl- (6CI,7CI,8CI)
    • 1H-Indole, 2-ethyl-
    • ethylindole
    • ethyl indole
    • 2-Ethyl indole
    • PubChem22566
    • BWNBLGQCCSCCHF-UHFFFAOYSA-N
    • BCP15588
    • 4245AB
    • FCH838474
    • CE0026
    • AX8028457
    • AM20080661
    • A822433
    • 484E182
    • SY118858
    • Y10749
    • E-7855
    • 3484-18-2
    • DTXSID10396628
    • AKOS006272645
    • SCHEMBL108061
    • CS-0119999
    • DS-11036
    • MFCD00049343
    • FT-0649734
    • indole, 2-ethyl-
    • MDL: MFCD00049343
    • Inchi: 1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3
    • InChI Key: BWNBLGQCCSCCHF-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=C1CC

Computed Properties

  • Exact Mass: 145.08900
  • Monoisotopic Mass: 145.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • Density: 1.078
  • Boiling Point: 281.9°C at 760 mmHg
  • Flash Point: 119.9°C
  • Refractive Index: 1.632
  • PSA: 15.79000
  • LogP: 2.73030

2-Ethyl-1H-indole Security Information

  • Hazard Statement: H315-H319-H335
  • Storage Condition:Sealed in dry,Room Temperature

2-Ethyl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Ethyl-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3484-18-2)2-Ethyl-1H-indole
Order Number:A822433
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):790.0/176.0
Email:sales@amadischem.com

Additional information on 2-Ethyl-1H-indole

Recent Advances in the Study of 2-Ethyl-1H-indole (CAS: 3484-18-2) in Chemical Biology and Pharmaceutical Research

2-Ethyl-1H-indole (CAS: 3484-18-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by an indole core substituted with an ethyl group at the 2-position, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.

One of the most notable advancements in the study of 2-Ethyl-1H-indole is its role as a scaffold for the design of small-molecule inhibitors. Researchers have demonstrated that modifications to the indole ring can significantly enhance the binding affinity and selectivity of these inhibitors for specific biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-Ethyl-1H-indole derivatives that exhibited potent inhibitory activity against protein kinases involved in cancer cell proliferation. The study highlighted the compound's ability to modulate key signaling pathways, offering a promising avenue for anticancer drug development.

In addition to its applications in oncology, 2-Ethyl-1H-indole has also been investigated for its neuroprotective properties. A recent study in the European Journal of Pharmacology revealed that certain derivatives of this compound could attenuate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The researchers attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines.

Another area of interest is the antimicrobial potential of 2-Ethyl-1H-indole. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified several derivatives with broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study emphasized the compound's unique mechanism of action, which involves disrupting bacterial cell membrane integrity and inhibiting essential enzymatic processes. These findings underscore the potential of 2-Ethyl-1H-indole as a lead compound for the development of new antibiotics.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-Ethyl-1H-indole derivatives. Recent research has focused on improving their solubility, bioavailability, and metabolic stability through structural modifications and formulation strategies. For example, a 2023 study in Molecular Pharmaceutics explored the use of nanoparticle-based delivery systems to enhance the therapeutic efficacy of 2-Ethyl-1H-indole-based compounds in vivo.

In conclusion, the ongoing research on 2-Ethyl-1H-indole (CAS: 3484-18-2) highlights its multifaceted potential in chemical biology and pharmaceutical applications. From its role as a scaffold for drug design to its neuroprotective and antimicrobial properties, this compound continues to inspire innovative approaches to addressing unmet medical needs. Future studies will likely focus on further elucidating its mechanisms of action and translating these findings into clinically viable therapies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3484-18-2)2-Ethyl-1H-indole
A822433
Purity:99%/99%
Quantity:25g/5g
Price ($):790.0/176.0
Email